N-[2,4,6-trioxo-1-(prop-2-en-1-yl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
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Overview
Description
N-[2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with a trifluoromethyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE typically involves multi-step organic reactionsSpecific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to achieve large-scale production while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
N-[2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrrolopyrimidines .
Scientific Research Applications
N-[2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the benzamide moiety play crucial roles in modulating the compound’s biological activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-BENZOYL-N’- (4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)THIOUREA: This compound shares structural similarities with N-[2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE but differs in its functional groups and biological activity.
2- (BENZYLTHIO)-4-OXO-4H-PYRIDO (1,2-A)PYRIMIDINE-3-CARBALDEHYDE: Another structurally related compound with distinct chemical properties and applications.
Uniqueness
The uniqueness of N-[2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H13F3N4O4 |
---|---|
Molecular Weight |
394.30 g/mol |
IUPAC Name |
N-[2,4,6-trioxo-1-prop-2-enyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C17H13F3N4O4/c1-2-8-24-11-10(13(26)22-15(24)28)16(14(27)21-11,17(18,19)20)23-12(25)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,21,27)(H,23,25)(H,22,26,28) |
InChI Key |
FTBNIYDOZJYSDI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C(=O)NC1=O)C(C(=O)N2)(C(F)(F)F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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